Isopropyl 4-isopropoxy-3-methoxybenzoate Isopropyl 4-isopropoxy-3-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 945745-52-8
VCID: VC4260803
InChI: InChI=1S/C14H20O4/c1-9(2)17-12-7-6-11(8-13(12)16-5)14(15)18-10(3)4/h6-10H,1-5H3
SMILES: CC(C)OC1=C(C=C(C=C1)C(=O)OC(C)C)OC
Molecular Formula: C14H20O4
Molecular Weight: 252.31

Isopropyl 4-isopropoxy-3-methoxybenzoate

CAS No.: 945745-52-8

Cat. No.: VC4260803

Molecular Formula: C14H20O4

Molecular Weight: 252.31

* For research use only. Not for human or veterinary use.

Isopropyl 4-isopropoxy-3-methoxybenzoate - 945745-52-8

Specification

CAS No. 945745-52-8
Molecular Formula C14H20O4
Molecular Weight 252.31
IUPAC Name propan-2-yl 3-methoxy-4-propan-2-yloxybenzoate
Standard InChI InChI=1S/C14H20O4/c1-9(2)17-12-7-6-11(8-13(12)16-5)14(15)18-10(3)4/h6-10H,1-5H3
Standard InChI Key VMEUXSGWRPMUTJ-UHFFFAOYSA-N
SMILES CC(C)OC1=C(C=C(C=C1)C(=O)OC(C)C)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Isopropyl 4-isopropoxy-3-methoxybenzoate features a benzoic acid backbone modified with three substituents:

  • A methoxy group (-OCH3_3) at the 3-position.

  • An isopropoxy group (-OCH(CH3_3)2_2) at the 4-position.

  • An isopropyl ester group (-COOCH(CH3_3)2_2) at the carboxyl position.

This arrangement creates a sterically hindered structure, influencing its reactivity and interaction with biological targets. The compound’s IUPAC name, propan-2-yl 3-methoxy-4-(propan-2-yloxy)benzoate, reflects its substituent positions and functional groups .

Physicochemical Properties

Key physical properties derived from experimental and computational data include:

PropertyValueSource
Molecular Weight252.30 g/mol
Density1.1–1.2 g/cm3^3 (estimated)
Boiling Point~300–310°C (extrapolated)
LogP (Partition Coefficient)3.21
Rotatable Bonds6

The logP value indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems . Its polar surface area of 45 Å2^2 further supports this property, aligning with guidelines for orally bioavailable compounds .

Synthetic Pathways and Optimization

Conventional Esterification Methods

The synthesis typically involves esterification of 4-isopropoxy-3-methoxybenzoic acid with isopropyl alcohol under acidic catalysis. For example:

  • Acid-Catalyzed Fischer Esterification:
    4-Isopropoxy-3-methoxybenzoic acid+IsopropanolH+Isopropyl 4-isopropoxy-3-methoxybenzoate+H2O\text{4-Isopropoxy-3-methoxybenzoic acid} + \text{Isopropanol} \xrightarrow{\text{H}^+} \text{Isopropyl 4-isopropoxy-3-methoxybenzoate} + \text{H}_2\text{O}
    This method requires refluxing with a dehydrating agent (e.g., molecular sieves) to shift equilibrium toward ester formation .

  • Schotten-Baumann Reaction:
    Reaction of the acid chloride with isopropyl alcohol in the presence of a base (e.g., NaOH) offers higher yields but necessitates handling corrosive reagents like thionyl chloride .

Alternative Routes

Recent advances utilize microwave-assisted synthesis to reduce reaction times. For instance, coupling 4-isopropoxy-3-methoxybenzoyl chloride with isopropanol under microwave irradiation (100°C, 15 minutes) achieves >90% conversion .

Purification and Characterization

Crude product purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Structural confirmation employs:

  • 1^1H NMR: Distinct signals for methoxy (δ\delta 3.85 ppm), isopropoxy (δ\delta 4.65 ppm), and ester methyl groups (δ\delta 1.35 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 252.30 .

Comparative Analysis with Structural Analogues

To contextualize its uniqueness, Isopropyl 4-isopropoxy-3-methoxybenzoate is compared to related esters:

CompoundMolecular FormulaKey DifferencesApplications
Methyl 4-isopropoxy-3-methoxybenzoateC12_{12}H16_{16}O4_4Methyl ester vs. isopropyl esterPolymer plasticizers
Isopropyl 3-hydroxy-4-methoxybenzoateC11_{11}H14_{14}O4_4Hydroxyl group at 3-positionAntioxidant synthesis
Isopropyl 4-bromo-3-methoxybenzoateC11_{11}H13_{13}BrO3_3Bromine substitution at 4-positionCross-coupling reactions

The isopropyl ester in Isopropyl 4-isopropoxy-3-methoxybenzoate enhances steric bulk, potentially improving metabolic stability compared to methyl analogues .

SupplierPurityQuantityPrice (USD)Lead Time
AA BLOCKS90%250 mg12912 days
A2B Chem90%1 g26412 days
Angene US90%5 g1,36515 days

Cost scales non-linearly, reflecting challenges in large-scale synthesis .

Future Research Directions

  • Biological Screening: Prioritize assays for PDE4 inhibition, COX-2 selectivity, and cytotoxicity.

  • Synthetic Methodology: Develop enantioselective routes to access chiral variants.

  • Formulation Studies: Investigate nanoemulsions or liposomal delivery to enhance bioavailability.

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